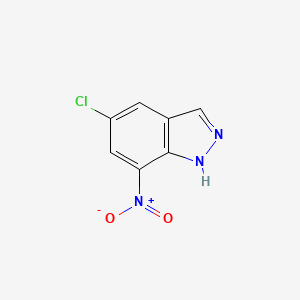

5-Chloro-7-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHCCQUSXVZFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646675 | |

| Record name | 5-Chloro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41926-18-5 | |

| Record name | 5-Chloro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-7-nitro-1H-indazole: A Pivotal Intermediate in Drug Discovery

Foreword: Unlocking Therapeutic Potential with a Versatile Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds.[1][2] Among its many derivatives, 5-Chloro-7-nitro-1H-indazole (CAS Number: 41926-18-5) has emerged as a particularly valuable building block for the synthesis of targeted therapeutics.[3] Its strategic substitution pattern imparts unique reactivity and allows for the precise molecular tailoring required in the development of novel kinase inhibitors and other pharmaceutical agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, properties, and applications of this critical chemical intermediate.

Core Characteristics: A Physicochemical and Structural Overview

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41926-18-5[4][5][6][7][8][9] |

| Molecular Formula | C₇H₄ClN₃O₂[4][5][8] |

| Molecular Weight | 197.58 g/mol [4][5] |

| Appearance | Solid[5] |

| Purity | ≥97%[4][5] |

| SMILES | O=[O-][4] |

| InChI | InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)[5] |

The structural arrangement of this compound is key to its utility. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the electronic distribution within the indazole ring system, impacting its reactivity at various positions.

Synthesis and Purification: From Precursors to a Purified Intermediate

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure a high yield and purity of the final product. A general and effective method involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloro-2-methyl-6-nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Step-by-Step Methodology:

-

Diazotization of the Amine:

-

In a reaction vessel, dissolve 4-chloro-2-methyl-6-nitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to a temperature between 0 and 5°C using an ice bath. This low temperature is crucial to stabilize the resulting diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Stir the mixture vigorously for approximately one hour at 0-5°C to facilitate the complete formation of the diazonium salt.

-

-

Intramolecular Cyclization:

-

To the freshly prepared diazonium salt solution, carefully add acetic anhydride in a dropwise manner, while still maintaining the low-temperature conditions.

-

Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Continue stirring for 12 to 18 hours to drive the cyclization reaction to completion, forming the indazole ring.

-

-

Product Isolation and Purification:

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it thoroughly with cold deionized water, followed by a wash with a small volume of cold ethanol to remove residual acids and byproducts.

-

For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.

-

Diagram: Synthetic Workflow for this compound

Caption: A streamlined workflow for the synthesis and purification of this compound.

Chemical Reactivity and Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its versatile reactivity, which allows for its elaboration into more complex molecules with therapeutic potential. The indazole scaffold is a well-established component of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][10][11][12]

Diagram: The Indazole Scaffold in Kinase Inhibition

Caption: A schematic representation of an indazole-based inhibitor binding to the ATP pocket of a protein kinase.

The strategic placement of substituents on the indazole ring allows for the optimization of binding affinity and selectivity for the target kinase. The N1 position of the indazole can be functionalized to interact with the solvent-exposed region of the ATP binding site, while modifications at the C5 position can be tailored to fit into a nearby hydrophobic pocket.

Case Study: A Synthetic Route to a Potent Kinase Inhibitor

To illustrate the practical application of this compound, the following is a representative synthetic pathway to a hypothetical, yet plausible, kinase inhibitor.

Experimental Protocol: Multi-step Synthesis of a Kinase Inhibitor

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water)

-

Reducing agent (e.g., Iron powder, Ammonium chloride)

-

Acyl chloride

-

Tertiary amine base (e.g., Triethylamine)

Step-by-Step Methodology:

-

Suzuki Coupling at C5:

-

In a reaction flask, combine this compound, the desired arylboronic acid, a palladium catalyst, and a base in a suitable solvent mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the 5-aryl-7-nitro-1H-indazole intermediate.

-

-

Reduction of the Nitro Group:

-

Dissolve the 5-aryl-7-nitro-1H-indazole intermediate in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder and ammonium chloride, and heat the mixture.

-

After the reduction is complete, filter the reaction mixture to remove the solid catalyst and evaporate the solvent. The resulting crude product is the 7-amino-5-aryl-1H-indazole.

-

-

Amide Bond Formation:

-

Dissolve the 7-amino-5-aryl-1H-indazole in an appropriate aprotic solvent.

-

Add a tertiary amine base followed by the dropwise addition of the desired acyl chloride.

-

Stir the reaction at room temperature until the acylation is complete.

-

Isolate and purify the final kinase inhibitor product through standard techniques such as crystallization or chromatography.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when working with this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its versatile reactivity and proven utility as a scaffold for kinase inhibitors underscore its importance in the ongoing quest for novel and effective therapeutics. As our understanding of cellular signaling pathways continues to grow, it is certain that this valuable intermediate will play a significant role in the development of the next generation of targeted therapies for a wide range of diseases.

References

-

1PlusChem. (n.d.). 41926-18-5 | this compound. Retrieved December 31, 2025, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

-

PubChem. (n.d.). 1H-Indazole, 5-chloro-. Retrieved December 31, 2025, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved December 31, 2025, from [Link]

-

PubChemLite. (n.d.). This compound (C7H4ClN3O2). Retrieved December 31, 2025, from [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved December 31, 2025, from [Link]

- Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa. Retrieved December 31, 2025, from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved December 31, 2025, from [Link]

-

Googleapis.com. (n.d.). United States Patent (19). Retrieved December 31, 2025, from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved December 31, 2025, from [Link]

-

National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved December 31, 2025, from [Link]

- Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

-

National Institutes of Health. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved December 31, 2025, from [Link]

-

RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved December 31, 2025, from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 5401-94-5 Name: 5-nitroindazole. Retrieved December 31, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Chloro-5-nitro-1H-indazole in Modern Pharmaceutical Synthesis. Retrieved December 31, 2025, from [Link]

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

PubMed. (2016, November 29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved December 31, 2025, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]

- 6. 41926-18-5 | this compound - Moldb [moldb.com]

- 7. achmem.com [achmem.com]

- 8. 1pchem.com [1pchem.com]

- 9. 5-CHLORO-7-NITRO (1H)INDAZOLE | 41926-18-5 [chemicalbook.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a bicyclic aromatic system with electron-withdrawing chloro and nitro groups, confer distinct physicochemical properties that are crucial for its biological activity and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available data and established scientific principles. The guide is designed to be a valuable resource for researchers and drug development professionals, offering insights into its chemical identity, and laying the groundwork for further investigation and application.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is substituted with a chlorine atom at the 5-position and a nitro group at the 7-position.

The presence of the nitro and chloro groups significantly influences the electron distribution within the aromatic system, impacting its reactivity, and intermolecular interactions. The 1H-indazole tautomer is generally considered the more stable form.

Below is a diagram illustrating the relationship between the molecular structure of this compound and its key chemical identifiers.

Caption: Molecular Structure and Key Identifiers of this compound.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 197.58 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1] |

| XlogP (Predicted) | 2.12 - 2.4 | [1] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Solubility

The solubility of this compound is a critical parameter for its formulation and bioavailability. Due to the presence of both a polar nitro group and a nonpolar chlorophenyl moiety, its solubility is expected to be moderate in a range of organic solvents. It is likely to exhibit poor solubility in water.

-

Expert Insight: The predicted XlogP value of around 2.12-2.4 suggests a preference for lipophilic environments, which often correlates with lower aqueous solubility. The TPSA of 71.82 Ų indicates a moderate degree of polarity, which might allow for some solubility in polar organic solvents.

Melting Point

The melting point of a solid crystalline compound is an indicator of its purity and the strength of its crystal lattice forces. While an experimentally determined melting point for this compound is not available in the cited literature, it is expected to be a solid at room temperature based on supplier information. For comparison, the related compound 5-nitro-1H-indazole has a melting point of 207-208 °C. The introduction of a chlorine atom at the 5-position and the shifting of the nitro group to the 7-position will influence the crystal packing and thus the melting point.

Acid-Base Properties (pKa)

The indazole ring system contains a weakly acidic N-H proton. The pKa of this proton is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the chloro and nitro groups is expected to increase the acidity of the N-H proton, resulting in a lower pKa compared to unsubstituted indazole.

-

Causality in Experimental Choices: The determination of pKa is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Synthesis and Characterization

The synthesis of substituted indazoles can be achieved through various synthetic routes. A general and established method for the preparation of nitroindazoles involves the cyclization of appropriately substituted N-nitroso-o-toluidines. A patent describes a one-step process for the production of substituted indazoles, including nitroindazoles, by reacting a 2-methylacetanilide with an alkali metal nitrite in the presence of an alkanoic acid and a dehydrating agent. This general methodology could likely be adapted for the synthesis of this compound.

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Sources

An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indazole: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Chloro-7-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only technical data but also practical insights into the handling and utilization of this important compound.

Core Molecular Attributes

This compound is a substituted indazole with the chemical formula C₇H₄ClN₃O₂.[1][2] Its structure is characterized by an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The molecule is further functionalized with a chloro group at position 5 and a nitro group at position 7.

Molecular Structure and Weight

The structural arrangement of the chloro and nitro groups on the indazole scaffold significantly influences the molecule's reactivity and electronic properties, making it a valuable precursor in the synthesis of complex bioactive molecules.[3]

Table 1: Key Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 197.58 g/mol | [1] |

| CAS Number | 41926-18-5 | [2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1] |

| Predicted LogP | 2.1245 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

The presence of both an electron-withdrawing nitro group and a halogen substituent makes this molecule a versatile intermediate for various chemical transformations.

Caption: Molecular structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of substituted indazoles can be achieved through various methods. A common and effective approach for the preparation of nitro-indazoles involves the diazotization of a substituted o-toluidine, followed by cyclization.

Representative Synthesis Protocol

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-chloro-2-methyl-6-nitroaniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Diazotization: Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove acetic acid and inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or methanol, to obtain pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (in DMSO-d₆): The proton on the nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift (δ > 13 ppm). The aromatic protons will exhibit characteristic splitting patterns. The proton at C4 is expected to be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The proton at C3 will likely be a singlet.

-

¹³C NMR (in DMSO-d₆): The spectrum will show seven distinct carbon signals corresponding to the indazole ring. The carbons attached to the electron-withdrawing nitro and chloro groups (C5 and C7) will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (197.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).

Reactivity and Applications in Drug Discovery

The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the indazole ring system. The nitro group at the 7-position and the chloro group at the 5-position deactivate the benzene portion of the molecule towards electrophilic substitution. Conversely, these substituents can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The primary utility of this compound in pharmaceutical research is as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Key Applications:

-

Precursor for Bioactive Molecules: It serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[3] Its functional groups allow for further chemical modifications to generate libraries of compounds for high-throughput screening.

-

Development of Kinase Inhibitors: The indazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors for cancer therapy. This compound can be elaborated to synthesize potent inhibitors of various kinases.

-

Synthesis of Antileishmanial Agents: Research has shown that nitro-indazole derivatives are promising candidates for the development of new treatments for leishmaniasis.[7] The nitro group is believed to play a role in the antiparasitic activity.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: this compound is a potentially hazardous chemical. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[1]

-

Solubility: While specific solubility data is limited, based on its structure, it is expected to have low solubility in water and better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern provides a strategic starting point for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of next-generation pharmaceuticals.

References

-

Porter, H. D., & Peterson, W. D. (n.d.). 5-NITROINDAZOLE. Organic Syntheses Procedure. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). INDAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole, 5-chloro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(45), 31681–31713. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

-

Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(16), 7265–7278. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

ResearchGate. (n.d.). Representative examples of 1H‐indazole‐based bioactive molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-chloro-7-nitro-2-benzimidazolepropionicacid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 1-8. [Link]

-

ResearchGate. (2025). Equilibrium solubility, solvent effect and preferential solvation of 5-nitrofurazone (form γ) in aqueous co-solvent mixtures of isopropanol, N-methyl pyrrolidone, ethanol and dimethyl sulfoxide. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility and stability of 5-Chloro-7-nitro-1H-indazole

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-7-nitro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 41926-18-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its fundamental physicochemical properties, data on structurally related nitroaromatic and indazole compounds, and established chemical principles. It offers researchers, scientists, and drug development professionals a predictive framework for handling, formulating, and analyzing this compound, complete with recommended experimental protocols for validation.

Introduction and Physicochemical Profile

This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1] The molecule's structure, featuring a bicyclic aromatic indazole core with electron-withdrawing chloro and nitro substituents, dictates its chemical behavior. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][2]

Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from reaction chemistry and purification to formulation and long-term storage. The presence of the nitro group, in particular, suggests potential challenges related to both solubility in organic media and stability under thermal and photolytic stress.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41926-18-5 | [5] |

| Molecular Formula | C₇H₄ClN₃O₂ | [5] |

| Molecular Weight | 197.58 g/mol | [6] |

| Appearance | Solid | [5] |

| Purity | ≥97% (Typical) | [6] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [6] |

| Predicted LogP | 2.1245 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Solubility Profile: A Predictive Analysis

The molecule's polarity, driven by the nitro group and the indazole nitrogens, suggests favorable interactions with polar solvents. The aromatic core will contribute to solubility in solvents capable of π-π stacking interactions.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected between these solvents and the nitro group. The hydrogen bond accepting nature of DMSO and DMF will also interact favorably with the indazole N-H. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the solvent is possible, aiding dissolution. However, the overall non-polar character of the chloro-aromatic core may limit high solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents provides a balance, effectively solvating both the polar functional groups and the nonpolar aromatic backbone. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility is likely limited by the compound's significant polarity. |

| Esters | Ethyl Acetate | Moderate | The moderate polarity should allow for reasonable dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible, they are unlikely to overcome the energy required to dissolve the polar, crystalline solid. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant mismatch in polarity makes dissolution highly unfavorable. |

| Aqueous | Water | Very Low | Despite hydrogen bonding potential, the hydrophobic chloro-substituted aromatic ring system is expected to dominate, leading to poor aqueous solubility. |

Stability Profile: Key Considerations and Degradation Pathways

The stability of this compound is influenced by its functional groups. Indazole derivatives are known to be susceptible to degradation by light, oxidation, and hydrolysis.[8] The presence of a nitro group on the aromatic ring generally decreases thermal stability and increases photosensitivity.[4][9]

Thermal Stability

Nitroaromatic compounds are, by nature, energetic materials. Studies on related nitro-substituted heterocycles, such as nitro-imidazoles and nitroarenes, consistently show that the introduction of nitro groups lowers the decomposition temperature.[3][4][10] The thermal stability is often dictated by the ease of intramolecular interactions that can weaken the C-NO₂ bond.[4] It is predicted that this compound will undergo exothermic decomposition upon heating, a critical consideration for handling, drying, and storage. Differential Scanning Calorimetry (DSC) is the standard technique to experimentally determine the onset of decomposition.[3]

Photostability

Nitroaromatic compounds are well-documented to undergo photodegradation upon exposure to UV light, and sometimes even high-intensity visible light.[9][11] The primary mechanism often involves the excitation of the nitro group, which can lead to a variety of degradation pathways. For indazole derivatives specifically, a common photolytic pathway is rearrangement into benzimidazoles.[8] Other potential reactions for nitroaromatics include photoreduction of the nitro group and the generation of nitrous acid (HONO).[12]

Causality : The energy from photons can promote the nitro group to an excited state, making it a more potent oxidizing agent and susceptible to intramolecular hydrogen abstraction or rearrangement reactions. Therefore, it is imperative to protect this compound from light during storage and handling, as recommended by suppliers.[6]

pH-Dependent Stability and Hydrolysis

The stability of indazole derivatives can be pH-dependent.[8] Forced degradation studies on related structures often employ acidic or basic conditions to induce hydrolysis.[8] The indazole ring contains an acidic N-H proton (pKa ≈ 14), and its acidity will be enhanced by the two electron-withdrawing groups (chloro and nitro).[2]

-

Acidic Conditions : In strong acid, protonation of the ring nitrogens could occur, potentially making the ring system more susceptible to nucleophilic attack by water, though this is generally slow.

-

Basic Conditions : In strong base, deprotonation of the N-H group would form an indazolide anion. This could alter the electronic structure and potentially open up different degradation pathways.

-

Hydrolytic Sensitivity of Related Compounds : A study on the reaction of nitro-indazoles with formaldehyde noted that the resulting adducts can be sensitive to hydrolysis, even in boiling water, and can decompose over long periods in the solid state.[13] This suggests an inherent reactivity in the indazole system that can be triggered by nucleophiles like water, especially at elevated temperatures.

Oxidative Stability

While the nitro group itself is an oxidized form of nitrogen, the indazole ring can be susceptible to oxidative degradation.[8] Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.[8]

Recommended Experimental Protocols

To validate the predictive analyses in this guide, the following standardized, self-validating experimental protocols are recommended.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in various solvents.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Methodology:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each selected solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After agitation, allow the vials to stand for at least 2 hours for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Determine the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol: Forced Degradation Study for Stability Assessment

This protocol uses stressed conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution with water.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Heat the solutions (acidic, basic, neutral) at an elevated temperature (e.g., 60 °C).

-

-

Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., using a photodiode array detector to assess peak purity).

-

Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to an unstressed control. Analyze the chromatogram for the appearance of new peaks, which represent degradation products.

Summary and Recommendations for Handling and Storage

Solubility: this compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. For purification and reaction chemistry, moderately polar solvents such as ethyl acetate, DCM, and acetonitrile are likely effective.

Stability: The compound is predicted to be sensitive to light and elevated temperatures.

-

Storage: Store in a cool, dark place, preferably refrigerated (4°C) and under an inert atmosphere.[6] Containers should be opaque and tightly sealed.

-

Handling: Avoid exposure to high-intensity light sources. When heating solutions, use the lowest effective temperature and monitor for signs of decomposition (e.g., color change). The compound is classified as hazardous (Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation), and appropriate personal protective equipment (PPE) should be worn.[14]

By understanding these predicted properties and validating them with the provided protocols, researchers can ensure the integrity of this compound and obtain reliable, reproducible results in their scientific endeavors.

References

-

Levine, I., et al. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.[Link]

-

Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.[Link]

-

Lu, M. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling.[Link]

-

Levine, I., et al. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.[Link]

-

Mailhot, G., et al. (2005). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.[Link]

-

Alarcón, S., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.[Link]

-

Yadav, M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[Link]

-

Brower, K. R. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. Semantic Scholar.[Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]

- 5. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. achmem.com [achmem.com]

An In-Depth Technical Guide to the Spectral Characteristics of 5-Chloro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized privileged structure, appearing in a wide array of pharmacologically active compounds. The addition of a chloro group at the 5-position and a nitro group at the 7-position modulates the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic stability. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.

Molecular Structure and Atom Numbering

The structural integrity of this compound is the foundation of its chemical and biological properties. The accepted IUPAC numbering convention for the indazole ring is utilized throughout this guide for unambiguous assignment of spectral signals.

Diagram 1: Molecular Structure and Atom Numbering of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | s | - |

| H-4 | 7.8 - 8.0 | d | ~2.0 |

| H-6 | 7.4 - 7.6 | d | ~2.0 |

| N1-H | > 13.0 | br s | - |

Interpretation:

-

H-3: The proton at the C-3 position is expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms.

-

H-4 and H-6: The protons at the C-4 and C-6 positions are anticipated to appear as doublets with a small meta-coupling constant (⁴JHH). The electron-withdrawing nitro group at C-7 and the chloro group at C-5 will significantly deshield these protons, shifting their signals downfield.

-

N1-H: The proton on the N-1 nitrogen is expected to be a broad singlet at a very low field, characteristic of N-H protons in indazole systems, and is readily exchangeable with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Perform a D₂O exchange experiment to confirm the N-H proton signal.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Diagram 2: ¹H NMR Acquisition Workflow

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 135 - 140 |

| C-3a | 120 - 125 |

| C-4 | 122 - 127 |

| C-5 | 128 - 133 |

| C-6 | 115 - 120 |

| C-7 | 140 - 145 |

| C-7a | 145 - 150 |

Interpretation:

-

The carbon atoms attached to or in close proximity to the electron-withdrawing nitro and chloro groups (C-5 and C-7) are expected to be significantly deshielded and appear at a lower field.

-

The C-7a carbon, being adjacent to the nitro group and part of the fused ring system, is also expected to be downfield.

-

The remaining carbon atoms of the benzene ring will resonate at chemical shifts typical for substituted indazoles.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (for a 400 MHz ¹H spectrometer) or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

Consider performing DEPT-135 and DEPT-90 experiments to aid in the assignment of CH, CH₂, and CH₃ signals (though none are present in the aromatic region of the parent compound).

-

-

Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-Cl, and N-O bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=C aromatic stretch | 1450 - 1600 | Medium to strong |

| N-O asymmetric stretch | 1500 - 1550 | Strong |

| N-O symmetric stretch | 1300 - 1350 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Interpretation:

-

The broad N-H stretching band is a key indicator of the indazole ring system.

-

The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are definitive for this functional group.

-

The presence of aromatic C-H and C=C stretching bands confirms the aromatic nature of the molecule.

-

A strong band in the lower frequency region is indicative of the C-Cl bond.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₄ClN₃O₂), the molecular weight is 197.58 g/mol .

Expected Observations:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 197. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 199 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Major Fragmentation Pathways:

-

Loss of NO₂ (46 Da) to give a fragment at m/z 151.

-

Loss of HNO₂ (47 Da) to give a fragment at m/z 150.

-

Subsequent loss of HCN (27 Da) from these fragments.

-

Diagram 3: Predicted Mass Spectrometry Fragmentation of this compound

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By leveraging established principles of spectroscopy and comparative data from related indazole derivatives, we have outlined the anticipated ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols offer a standardized approach for researchers to obtain and verify these spectral data. A thorough understanding of these spectroscopic features is essential for the unambiguous identification and characterization of this important molecule in the context of drug discovery and development.

References

-

PubChem Compound Summary for CID 69681, 5-Chloro-1H-indazole. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 21501, 5-Nitroindazole. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 1893, 7-Nitroindazole. National Center for Biotechnology Information. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole. ResearchGate. [Link]

biological activity of nitro-substituted indazoles

An In-depth Technical Guide to the Biological Activity of Nitro-Substituted Indazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, and the strategic incorporation of a nitro group has been shown to unlock a diverse and potent range of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the biological landscape of nitro-substituted indazoles, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present quantitative data, provide detailed experimental protocols for activity validation, and explore the critical structure-activity relationships that govern the efficacy of these compounds across various therapeutic areas, including parasitic diseases, oncology, and infectious diseases.

Introduction: The Indazole Scaffold and the Role of the Nitro Group

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are rare in nature but are cornerstones of synthetic medicinal chemistry.[2] They serve as the core for numerous pharmacologically active agents, including the FDA-approved anticancer drugs Pazopanib and Axitinib.[2][4] The therapeutic versatility of the indazole scaffold is significantly influenced by the nature and position of its substituents.

The nitro group (–NO₂) is a powerful electron-withdrawing moiety that profoundly alters the physicochemical properties of the parent indazole ring.[5] Its inclusion can enhance binding affinities, modulate metabolic stability, and, most critically, serve as a bioreductive "warhead."[5] In low-oxygen environments, such as those found in solid tumors or within certain parasites, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen and oxygen species.[5][6][7][8] This mechanism forms the basis for the selective toxicity of many nitro-heterocyclic compounds and is a recurring theme in the biological activity of nitro-indazoles. The position of the nitro group (e.g., at C5, C6, or C7) is a critical determinant of the compound's specific biological activity and potency.[9]

Antiparasitic Activity: A Bioreductive Approach

Nitro-heterocyclic compounds have long been a mainstay in treating parasitic infections.[9] Nitro-indazoles have emerged as a promising class of agents against a variety of parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[6][9][10]

Mechanism of Action: Oxidative Stress Induction

The primary antiparasitic mechanism of 5-nitro-indazoles is the induction of lethal oxidative stress within the parasite.[6][11] This process is initiated by parasite-specific nitroreductase (NTR) enzymes, which are more active or present in higher concentrations in parasites compared to mammalian host cells.[6][8] This differential enzyme activity provides a basis for selective toxicity.[6]

The mechanism unfolds as follows:

-

Bioactivation: The 5-nitro group is reduced by a parasite NTR, generating a nitro-anion radical.[6]

-

Redox Cycling: This radical undergoes redox cycling with molecular oxygen, producing superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[6]

-

Macromolecular Damage: The accumulation of ROS leads to widespread damage of essential parasite macromolecules, including DNA, lipids, and proteins.[6] Key enzymes like trypanothione reductase (TryR), crucial for the parasite's antioxidant defense, can also be inhibited, further exacerbating the oxidative stress.[1][8]

-

Cell Death: The overwhelming cellular damage ultimately triggers an apoptosis-like cell death pathway in the parasite.[6]

Caption: Bioactivation of 5-nitro-indazoles in parasites.

Quantitative Data: In Vitro Antiparasitic Activity

The following table summarizes the activity of various nitro-indazole derivatives against different parasites.

| Compound Class | Parasite | Activity Metric | Value (µM) | Reference |

| 1,2-disubstituted 5-nitroindazolinones | Trypanosoma cruzi (epimastigotes) | IC₅₀ | 0.49 | [12] |

| 1,2-disubstituted 5-nitroindazolinones | Trypanosoma cruzi (amastigotes) | IC₅₀ | 0.41 - 1.17 | [12] |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | IC₅₀ | 11.23 | [3] |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major / L. tropica | IC₅₀ | Generally low to no activity | [1] |

Experimental Protocol: In Vitro Antileishmanial Activity (MTT Assay)

This protocol describes a method for evaluating the efficacy of nitro-indazole compounds against Leishmania promastigotes.

-

Parasite Culture: Culture Leishmania spp. promastigotes (e.g., L. infantum) in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24°C.

-

Compound Preparation: Dissolve nitro-indazole test compounds in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

Assay Plate Setup:

-

Dispense 100 µL of parasite suspension (1 x 10⁶ promastigotes/mL) into each well of a 96-well microtiter plate.

-

Add 100 µL of the diluted test compounds to the respective wells.

-

Include positive control wells (e.g., Amphotericin B) and negative control wells (medium with 0.5% DMSO).

-

-

Incubation: Incubate the plate at 24°C for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 24°C. The viable, metabolically active parasites will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 80 µL of a lysis buffer (e.g., 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth) using non-linear regression analysis.

Anticancer Activity

Nitro-indazoles have demonstrated significant antiproliferative effects against various cancer cell lines, with the 6-nitro substitution being a particularly key feature for cytotoxic activity.[9]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

While the hypoxic bioactivation mechanism can play a role in solid tumors, other mechanisms are also prevalent. Certain N-[6-indazolyl]arylsulfonamides, derived from 6-nitroindazoles, have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in human tumor cell lines.[13] This suggests an interference with the mitotic machinery, potentially through interactions with tubulin or other cell cycle regulatory proteins.[13] One study on a potent indazole derivative (2f) confirmed that its anticancer effects were linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, the downregulation of the anti-apoptotic protein Bcl-2, a decrease in mitochondrial membrane potential, and an increase in intracellular ROS.[14]

Caption: Workflow for anticancer evaluation of nitro-indazoles.

Quantitative Data: In Vitro Antiproliferative Activity

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 6-Nitro-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | IC₅₀ | 5 - 15 | [4][9][15][16] |

| N-[6-Indazolyl]arylsulfonamides | A2780 (Ovarian Carcinoma) | IC₅₀ | 4.21 - 18.6 | [13] |

| N-[6-Indazolyl]arylsulfonamides | A549 (Lung Adenocarcinoma) | IC₅₀ | 4.21 - 18.6 | [13] |

| Indazole Derivative '2f' | 4T1 (Breast Cancer) | IC₅₀ | 0.23 - 1.15 | [14] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details how to assess the effect of nitro-indazoles on the cell cycle distribution of cancer cells.

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with the nitro-indazole compound at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Trypsinize the cells and collect them in a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated samples to the vehicle control.

Antimicrobial Activity

The utility of nitro-indazoles extends to antibacterial and antifungal applications, often leveraging similar bioreductive activation mechanisms as seen in parasites.

Spectrum of Activity

Derivatives of 6-nitro-1H-indazole have shown promising results against selected microorganisms.[9] For instance, certain 2-azetidinone derivatives were found to have in vitro antibacterial, antifungal, and antitubercular activities.[9] Additionally, specific 6-nitro-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated activity against Neisseria gonorrhoeae.[15] More recently, 5-nitro indazole acetamides have been designed and evaluated, with some compounds showing significant activity against Mycobacterium tuberculosis (H37Rv strain) with MIC values as low as 1.6 µg/mL.[17]

Quantitative Data: In Vitro Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 6-Nitro-benzo[g]indazole (13b) | Neisseria gonorrhoeae | MIC | 62.5 | [15] |

| 6-Nitro-benzo[g]indazole (12a) | Neisseria gonorrhoeae | MIC | 250 | [15] |

| 5-Nitro indazole acetamides | Mycobacterium tuberculosis H37Rv | MIC | 1.6 | [17] |

| 5-Nitro indazole acetamides | Aspergillus niger / Candida albicans | MIC | 50 | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a compound.

-

Media Preparation: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. Start with a high concentration and dilute across the plate, leaving a final well as a growth control (no compound).

-

Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Enzyme Inhibition: A Targeted Mechanism

Beyond broad cytotoxic effects, certain nitro-indazoles act as potent and selective inhibitors of specific enzymes, most notably Nitric Oxide Synthase (NOS).

Inhibition of Nitric Oxide Synthase (NOS)

7-Nitroindazole (7-NI) is a well-characterized and widely used inhibitor of NOS, with selectivity for the neuronal isoform (nNOS).[18][19] It acts as a competitive inhibitor with respect to the L-arginine substrate.[20] The inhibition of nNOS by 7-NI has been instrumental in studying the physiological and pathological roles of nitric oxide in the central nervous system.[18][21] This inhibition has been shown to produce anti-nociceptive (pain-relieving) effects in animal models without causing significant cardiovascular side effects like increased blood pressure, which is a common issue with non-selective NOS inhibitors.[18][19]

Caption: Inhibition of the nNOS pathway by 7-Nitroindazole.

Quantitative Data: NOS Inhibition

| Compound | Enzyme | Activity Metric | Value (µM) | Reference |

| 7-Nitroindazole (7-NI) | Mouse Cerebellar NOS | IC₅₀ | 0.47 | [18][19] |

| 7-Nitroindazole (7-NI) | Rat Hippocampal NOS | Apparent IC₅₀ | ~17 µg/mL (~104 µM) | [21] |

Conclusion and Future Perspectives

Nitro-substituted indazoles represent a versatile and highly tractable chemical scaffold for drug discovery. The nitro group is not merely a substituent but a key functional component that enables mechanisms of action ranging from broad-spectrum cytotoxicity via bioreduction to highly specific enzyme inhibition. The position of the nitro group, combined with other substitutions on the indazole ring, allows for the fine-tuning of biological activity, potency, and selectivity.[9] Significant potential has been demonstrated in antiparasitic, anticancer, and antimicrobial applications. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to translate the potent in vitro activities into safe and effective therapeutic agents.[22][23] The continued exploration of structure-activity relationships will undoubtedly uncover novel derivatives with enhanced efficacy and new therapeutic applications.

References

- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Benchchem.

- Application of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Antiparasitic Drug Discovery. Benchchem.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online.

- Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. PubMed.

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands.

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC - NIH.

- Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. PMC - NIH.

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect.

- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI.

- 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. PubMed.

- Synthesis and antitumor activity of some substituted indazole deriv

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed.

- Synthesis and biological evaluation of indazole derivatives.

- Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the r

- Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.

- The Anticancer Activity of Indazole Compounds: A Mini Review.

- Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in r

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. PubMed.

- Enhancement of 7-nitro indazole-induced inhibition of brain nitric oxide synthase by norharmane. PubMed.

- (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.

- Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Deriv

- Design and Synthesis of 5-nitro Indazole Acetamides and Evaluation of their Antitubercular and Antifungal Activities. Bentham Science Publisher.

- In vitro antibacterial activity of nitro derivatives expressed in MIC a (μg/mL).

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Elibrary.ru.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Antileishmanial activity of 5-nitroindazole deriv

- In vitro and in vivo studies involving 3-Iodo-6-methyl-5-nitro-1H-indazole deriv

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. svedbergopen.com [svedbergopen.com]

- 6. benchchem.com [benchchem.com]

- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Target Identification and Validation for 5-Chloro-7-nitro-1H-indazole

Abstract